molecular formula C13H10O2S B373765 2-(b-(2-Thienyl)vinyl)benzoicacid

2-(b-(2-Thienyl)vinyl)benzoicacid

Cat. No.: B373765
M. Wt: 230.28g/mol
InChI Key: ISSJZCAENPGUEW-BQYQJAHWSA-N
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Description

2-(b-(2-Thienyl)vinyl)benzoicacid is an organic compound with the molecular formula C13H10O2S It is characterized by the presence of a thienyl group attached to a vinyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(b-(2-Thienyl)vinyl)benzoicacid typically involves a two-step process: condensation and hydrolysis. One common method uses o-cyanobenzyl phosphate as a starting material. The condensation reaction between o-cyanobenzyl phosphate and 2-thiophene carboxaldehyde is carried out under alkaline conditions in an organic solvent, resulting in the formation of 2-[2-(2-Thienyl)vinyl]benzene nitrile. This intermediate is then subjected to hydrolysis using either mineral acid or mineral alkali to yield this compound .

Industrial Production Methods

For industrial production, the method described above is preferred due to its use of low-cost and readily available raw materials, mild reaction conditions, and high yield. The process is scalable and suitable for large-scale production, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(b-(2-Thienyl)vinyl)benzoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(b-(2-Thienyl)vinyl)benzoicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(b-(2-Thienyl)vinyl)benzoicacid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target histamine receptors, thereby exerting antihistamine effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienyl)benzoic acid
  • 4-(2-Thienyl)benzoic acid
  • 2-(2-Thienylcarbonyl)benzoic acid

Uniqueness

2-(b-(2-Thienyl)vinyl)benzoicacid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28g/mol

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]benzoic acid

InChI

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)/b8-7+

InChI Key

ISSJZCAENPGUEW-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CS2)C(=O)O

SMILES

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O

Origin of Product

United States

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